2-Methyl-5-(trifluoromethyl)phenylboronic acid

Acidity Reactivity Suzuki Coupling

2-Methyl-5-(trifluoromethyl)phenylboronic acid is an ortho-substituted arylboronic acid featuring both a methyl group and a trifluoromethyl group on the phenyl ring. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed transformations.

Molecular Formula C8H8BF3O2
Molecular Weight 203.96 g/mol
CAS No. 947533-96-2
Cat. No. B1519933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)phenylboronic acid
CAS947533-96-2
Molecular FormulaC8H8BF3O2
Molecular Weight203.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O
InChIInChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3
InChIKeyWFARXIDYQNIXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(trifluoromethyl)phenylboronic acid (CAS 947533-96-2): Technical Baseline for Informed Procurement


2-Methyl-5-(trifluoromethyl)phenylboronic acid is an ortho-substituted arylboronic acid featuring both a methyl group and a trifluoromethyl group on the phenyl ring [1]. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed transformations . Its molecular formula is C8H8BF3O2, with a molecular weight of 203.95 g/mol . The compound is commercially available in solid form with typical purities of 96% or 98%, and it requires storage under inert atmosphere at 2-8°C .

Why 2-Methyl-5-(trifluoromethyl)phenylboronic acid Is Not Interchangeable with Close Analogs


Trifluoromethylphenylboronic acids are not a monolithic class; the position of the CF3 substituent profoundly influences key properties such as acidity, hydrolytic stability, and steric environment [1]. Additionally, the presence of an ortho-methyl group in 2-Methyl-5-(trifluoromethyl)phenylboronic acid introduces steric hindrance that can alter reaction kinetics and selectivity compared to unsubstituted or differently substituted analogs [2]. These variations directly impact performance in cross-coupling reactions and dictate which specific building block is required for a given synthetic route. Substituting a different isomer without re-optimizing reaction conditions risks reduced yields, increased side-product formation, or complete reaction failure [3]. The following quantitative evidence illustrates these critical differentiations.

Quantitative Differentiation: 2-Methyl-5-(trifluoromethyl)phenylboronic acid vs. Key Comparators


Acidity (pKa) Differentiation Among Trifluoromethylphenylboronic Acid Isomers

The pKa of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is predicted to be 7.63 ± 0.58 . This value is significantly higher than the para (7.82 ± 0.10) and meta (7.55 ± 0.10) trifluoromethylphenylboronic acid isomers [1]. The reduced acidity (higher pKa) for the ortho-substituted target compound is consistent with steric hindrance impeding the formation of the tetrahedral boronate anion, a phenomenon confirmed by experimental pKa measurements of the ortho-trifluoromethyl isomer (8.11 ± 0.58) [2][3]. This acidity profile directly influences transmetalation rates in Suzuki-Miyaura couplings, where less acidic boronic acids generally undergo slower transmetalation [4].

Acidity Reactivity Suzuki Coupling

Hydrolytic Stability and Resistance to Protodeboronation in Fluorinated Phenylboronic Acids

Trifluoromethylphenylboronic acids, as a class, exhibit high resistance to protodeboronation—the unwanted cleavage of the carbon-boron bond under protic conditions [1]. This stability is a key differentiator from non-fluorinated phenylboronic acids, which are more prone to deboronation in aqueous or acidic media [2]. The presence of the electron-withdrawing CF3 group strengthens the C-B bond, reducing the rate of protodeboronation [1]. While specific quantitative rates for the target compound are not publicly available, the class-level inference is supported by experimental observations that ortho-CF3 isomers have reduced acidity (higher pKa) due to steric hindrance, which correlates with slower hydrolysis rates [3]. This property is critical for long-term storage stability and for reactions performed in aqueous or protic solvent mixtures.

Stability Protodeboronation Storage

Purity Specifications and QC Documentation Availability

2-Methyl-5-(trifluoromethyl)phenylboronic acid is commercially available with standard purities of 96% or 98% . Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC traces . In contrast, the closely related analog 2-methylphenylboronic acid (CAS 16419-60-6) is typically offered at 98% purity but with a narrower melting point range (162-164 °C) and different solubility profile [1]. The availability of detailed QC data for the target compound reduces procurement risk and ensures reproducibility in sensitive synthetic applications.

Purity Quality Control Procurement

Density and Refractive Index: Differentiating Physical Properties

The target compound has a density of 1.31 g/cm³ and a refractive index of 1.46 at 20°C . In comparison, the unsubstituted analog 2-methylphenylboronic acid has a lower density of 1.10 g/cm³ [1], while the ortho-trifluoromethyl analog 2-(trifluoromethyl)phenylboronic acid has a higher density of 1.36 g/cm³ [2]. The density of the target compound falls between these two extremes, reflecting the combined influence of the methyl and trifluoromethyl substituents. These physical properties are important for accurate formulation, solid handling, and process scale-up.

Physical Properties Handling Formulation

Optimal Application Scenarios for 2-Methyl-5-(trifluoromethyl)phenylboronic acid (CAS 947533-96-2)


Suzuki-Miyaura Cross-Coupling in Pharmaceutical Intermediate Synthesis

The ortho-methyl, meta-trifluoromethyl substitution pattern provides a unique steric and electronic profile that is often required for the synthesis of specific biaryl motifs found in drug candidates. The compound's reduced acidity (higher pKa) compared to para and meta CF3 isomers may necessitate slightly modified base conditions but offers greater stability towards protodeboronation during aqueous workup [1]. Its use is documented in the preparation of piperidine derivatives acting as tachykinin antagonists [2].

Agrochemical Discovery Programs Requiring Fluorinated Building Blocks

Fluorinated aromatic rings are prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability. 2-Methyl-5-(trifluoromethyl)phenylboronic acid serves as a key precursor for introducing a methyl and trifluoromethyl-substituted phenyl group into fungicidal and pesticidal scaffolds [3][4]. Its high hydrolytic stability [1] ensures reliable performance in the aqueous reaction conditions often employed in agrochemical process development.

Development of Novel Boron-Containing Materials and Sensors

The ability of boronic acids to reversibly bind diols makes them attractive for sensor and material applications. The unique electronic effects of the ortho-methyl and meta-CF3 substituents tune the Lewis acidity of the boron center [5], potentially altering its binding affinity for specific analytes. The compound's solid physical form and defined density facilitate accurate formulation into polymeric matrices or sensor coatings.

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